molecular formula C15H14F2N6S B10900076 5-(difluoromethyl)-4-({(E)-[4-(4-ethylphenyl)-1H-pyrazol-3-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-({(E)-[4-(4-ethylphenyl)-1H-pyrazol-3-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900076
M. Wt: 348.4 g/mol
InChI Key: ZUUCASZFFCLTAL-UFWORHAWSA-N
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Description

5-(DIFLUOROMETHYL)-4-({(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include difluoromethylated compounds, ethylphenyl derivatives, and triazole precursors. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and diketones.

    Introduction of the difluoromethyl group: This step may involve nucleophilic substitution reactions using difluoromethylating agents.

    Formation of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.

    Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-({(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl and triazole moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antiviral, and anti-inflammatory properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The difluoromethyl group may enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C15H14F2N6S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-(4-ethylphenyl)-1H-pyrazol-5-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14F2N6S/c1-2-9-3-5-10(6-4-9)11-7-18-20-12(11)8-19-23-14(13(16)17)21-22-15(23)24/h3-8,13H,2H2,1H3,(H,18,20)(H,22,24)/b19-8+

InChI Key

ZUUCASZFFCLTAL-UFWORHAWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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